molecular formula C17H19N5O2 B4330407 N-[2-(aminocarbonyl)phenyl]-2-piperazin-1-ylnicotinamide

N-[2-(aminocarbonyl)phenyl]-2-piperazin-1-ylnicotinamide

Cat. No. B4330407
M. Wt: 325.4 g/mol
InChI Key: CKGRKEZGPKMYJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(aminocarbonyl)phenyl]-2-piperazin-1-ylnicotinamide, commonly known as NAP, is a small molecule that has gained significant attention in the field of neuroscience research. It is a derivative of the neuroprotective peptide activity-dependent neuroprotective protein (ADNP) and has been shown to have a range of potential therapeutic applications in treating neurological disorders.

Mechanism of Action

The exact mechanism of action of NAP is not fully understood, but it is believed to act by modulating various signaling pathways in the brain. It has been shown to activate the cAMP response element-binding protein (CREB) pathway, which is involved in the regulation of neuronal survival and synaptic plasticity. It also appears to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
NAP has been shown to have a range of biochemical and physiological effects in the brain. It has been shown to protect neurons from oxidative stress and apoptosis, increase neuronal survival and synaptic plasticity, and improve cognitive function. It has also been shown to reduce inflammation and improve blood flow to the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NAP in lab experiments is its neuroprotective properties, which make it a useful tool for studying the effects of various neurotoxic agents on neuronal survival and function. However, one limitation is that it can be difficult to synthesize and purify, which can make it expensive to use in large-scale experiments.

Future Directions

There are many potential future directions for research on NAP. One area of interest is its potential use in treating traumatic brain injury, which is a major cause of disability and death worldwide. Another area of interest is its potential use in treating autism spectrum disorder, which is a complex neurological condition that affects social interaction, communication, and behavior. Additionally, further research is needed to fully understand the mechanism of action of NAP and to develop more efficient synthesis methods.

Scientific Research Applications

NAP has been extensively studied for its potential therapeutic applications in treating a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, traumatic brain injury, stroke, and autism spectrum disorder. It has been shown to have neuroprotective, neuroregenerative, and anti-inflammatory properties, making it a promising candidate for the development of new treatments for these conditions.

properties

IUPAC Name

N-(2-carbamoylphenyl)-2-piperazin-1-ylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c18-15(23)12-4-1-2-6-14(12)21-17(24)13-5-3-7-20-16(13)22-10-8-19-9-11-22/h1-7,19H,8-11H2,(H2,18,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGRKEZGPKMYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=N2)C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-carbamoylphenyl)-2-(piperazin-1-yl)pyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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